molecular formula C9H6N4OS B1440093 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine CAS No. 1248907-59-6

5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1440093
CAS No.: 1248907-59-6
M. Wt: 218.24 g/mol
InChI Key: DGMCICXHETUOSI-UHFFFAOYSA-N
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Description

5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that combines the structural features of benzothiazole and oxadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-1,3-benzothiazole with a suitable carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The benzothiazole and oxadiazole rings can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine is unique due to its combination of benzothiazole and oxadiazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(1,3-benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4OS/c10-9-13-12-8(14-9)5-1-2-6-7(3-5)15-4-11-6/h1-4H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMCICXHETUOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=NN=C(O3)N)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677749
Record name 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248907-59-6
Record name 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine

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